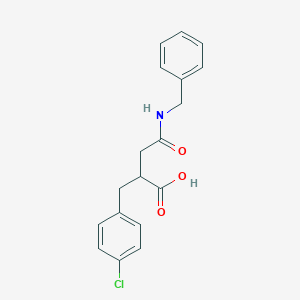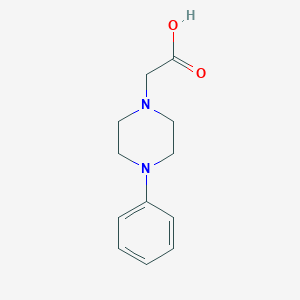![molecular formula C18H14FN3O2 B226781 4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a chemical compound that belongs to the pyrrolopyrazole class of compounds. It has been found to have potential therapeutic applications in various fields of medicine. The synthesis method of this compound, as well as its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, are discussed below.
作用机制
The mechanism of action of 4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, survival, and migration. It has been found to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell survival and proliferation. It also inhibits the activity of histone deacetylases, which are involved in gene expression and regulation.
生化和生理效应
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been found to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
The advantages of using 4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple signaling pathways. However, its limitations include its low solubility and stability, as well as its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. These include further studies on its mechanism of action and its potential therapeutic applications in various fields of medicine. Additionally, future research could focus on the development of more stable and soluble analogs of this compound, as well as the optimization of its pharmacokinetic properties. Finally, the use of this compound in combination with other drugs or therapies could also be explored.
合成方法
The synthesis of 4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the reaction of 2-fluoroaniline and 3-methoxybenzaldehyde in the presence of acetic acid and acetic anhydride. The reaction mixture is then heated under reflux conditions, and the resulting product is purified by column chromatography.
科学研究应用
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to have potential therapeutic applications in various fields of medicine, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurological disorders, it has been found to have neuroprotective effects and to improve cognitive function. In infectious diseases, it has been shown to have antiviral and antibacterial activity.
属性
产品名称 |
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one |
|---|---|
分子式 |
C18H14FN3O2 |
分子量 |
323.3 g/mol |
IUPAC 名称 |
4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C18H14FN3O2/c1-24-11-6-4-5-10(9-11)15-14-16(12-7-2-3-8-13(12)19)20-18(23)17(14)22-21-15/h2-9,16H,1H3,(H,20,23)(H,21,22) |
InChI 键 |
XFKWQINMNXSJDT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NNC3=C2C(NC3=O)C4=CC=CC=C4F |
规范 SMILES |
COC1=CC=CC(=C1)C2=NNC3=C2C(NC3=O)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B226742.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)
![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)


amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
amino]propanamide](/img/structure/B226778.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)


methanone](/img/structure/B226796.png)
methanone](/img/structure/B226797.png)